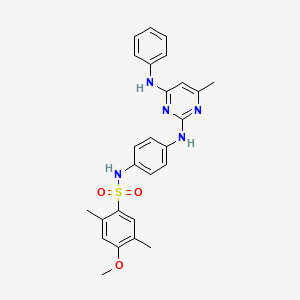![molecular formula C18H15N5O4S2 B11242337 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11242337.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, with the molecular formula C9H9NO3, is a fascinating compound. Let’s break it down:
Benzo[d][1,3]dioxol-5-yl: This part of the compound contains a benzene ring fused with a dioxolane ring (a six-membered cyclic ether). The dioxolane ring contributes to its unique structure.
2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: This segment includes a thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) and a ureido group (a carbonyl group attached to an amino group). The phenyl group adds aromatic character.
Preparation Methods
The synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involve intricate steps. While I don’t have specific data for this compound, researchers typically employ organic synthesis techniques. Industrial production methods may vary based on proprietary processes.
Chemical Reactions Analysis
This compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, transforming functional groups.
Reduction: Reduction reactions can modify the ureido or thiadiazole moieties.
Substitution: Substituents on the benzene ring can be replaced. Common reagents include oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., NaN).
Scientific Research Applications
Researchers explore N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide in:
Medicine: Investigating its potential as a drug candidate due to its unique structure.
Chemistry: Studying its reactivity and designing derivatives.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers may compare it to related structures like N-Benzo[1,3]dioxol-5-yl-3-(4-isobutyl-phenyl)-acrylamide . Such comparisons reveal its uniqueness.
Remember that this information is based on general knowledge, and specific data may vary
Properties
Molecular Formula |
C18H15N5O4S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15N5O4S2/c24-15(19-12-6-7-13-14(8-12)27-10-26-13)9-28-18-23-22-17(29-18)21-16(25)20-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,24)(H2,20,21,22,25) |
InChI Key |
YDEBADZNWGRDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11242262.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11242272.png)

![N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11242282.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242287.png)

![2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11242294.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242298.png)
![N,N,6-trimethyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11242300.png)
![1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B11242312.png)
![5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11242329.png)
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242339.png)
![3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11242347.png)
